![molecular formula C7H14Cl2O3 B14638987 1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol CAS No. 53171-80-5](/img/structure/B14638987.png)
1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol is an organic compound with the molecular formula C7H15ClO3. It is a chlorinated ether alcohol, characterized by the presence of two chlorine atoms and a methoxy group attached to a propane backbone. This compound is of interest in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol typically involves the reaction of 1-chloro-3-methoxypropan-2-ol with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions, which facilitates the substitution of the hydroxyl group with a chlorine atom. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of ethers, amines, or alcohols depending on the nucleophile used.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1-chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol involves its interaction with various molecular targets. The chlorine atoms and methoxy group can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes, potentially affecting their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-methoxypropan-2-ol: A simpler analog with one chlorine atom and a methoxy group.
3-Chloro-1-methoxypropan-2-ol: Another analog with a different substitution pattern.
1-Chloro-3-hydroxypropan-2-ol: Lacks the methoxy group but has a similar backbone structure.
Uniqueness
1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol is unique due to the presence of two chlorine atoms and a methoxy group, which confer distinct chemical reactivity and potential biological activity. Its structural complexity makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
53171-80-5 |
|---|---|
Fórmula molecular |
C7H14Cl2O3 |
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
1-chloro-3-(1-chloro-3-methoxypropan-2-yl)oxypropan-2-ol |
InChI |
InChI=1S/C7H14Cl2O3/c1-11-5-7(3-9)12-4-6(10)2-8/h6-7,10H,2-5H2,1H3 |
Clave InChI |
NRIPLZVVVWQTHL-UHFFFAOYSA-N |
SMILES canónico |
COCC(CCl)OCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


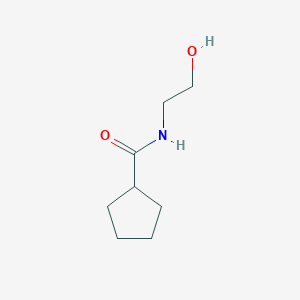
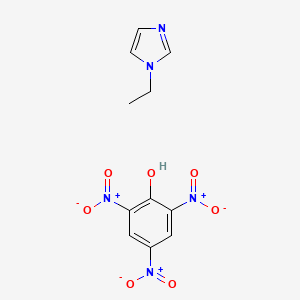
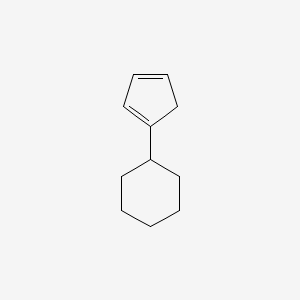
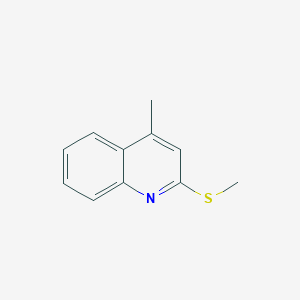
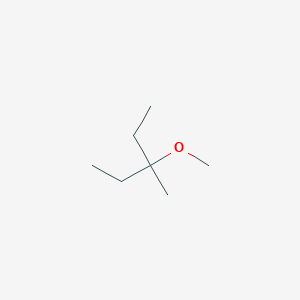
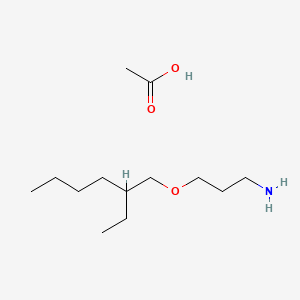
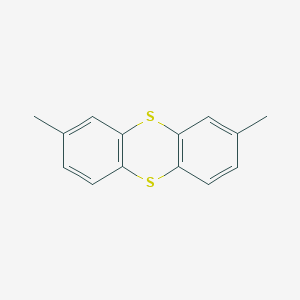
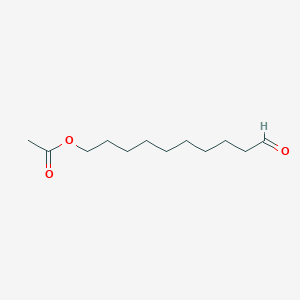
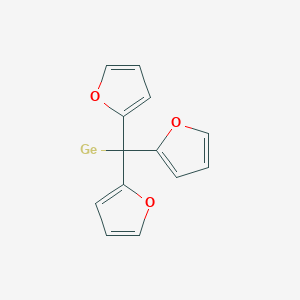
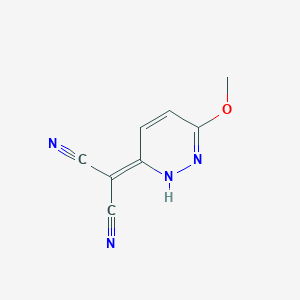
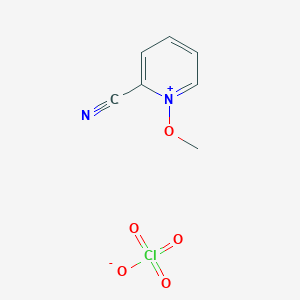
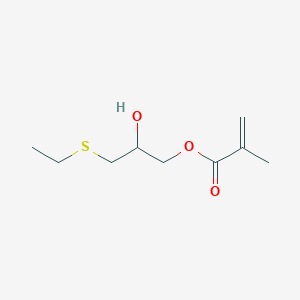

![1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride](/img/structure/B14638982.png)
